Ripasudil

ROCK inhibitor selectivity Kinase profiling Off-target activity

Researchers requiring isoform-selective ROCK inhibition without confounding off-target kinase activity face limited options. Ripasudil directly addresses this need with validated ROCK1/ROCK2 selectivity and a clean selectivity window over PKACα, PKC, and CaMKIIα. • Potent, selective ROCK inhibition: ROCK1 IC50=51 nM, ROCK2 IC50=19 nM; >25-fold selectivity over PKACα, >500-fold over PKC. • Corneal endothelial wound healing: Upregulates cell cycle progression, migration, and functional barrier genes in ex vivo FECD tissue. • No cornea verticillata risk: Unlike netarsudil, does not induce phospholipid accumulation in corneal epithelial cells. • Favorable ocular PK: High membrane permeability with rapid systemic clearance (t½=0.49-0.73 h).

Molecular Formula C15H18FN3O2S
Molecular Weight 323.4 g/mol
CAS No. 223645-67-8
Cat. No. B1663664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipasudil
CAS223645-67-8
SynonymsGlanatec
K-115
K115 compound
ripasudil
Molecular FormulaC15H18FN3O2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
InChIInChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m0/s1
InChIKeyQSKQVZWVLOIIEV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ripasudil (CAS 223645-67-8) for Glaucoma Research: ROCK Inhibitor Selectivity and Pharmacological Profile


Ripasudil (K-115) is a small-molecule isoquinoline derivative that functions as a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . Originally discovered by D. Western Therapeutics Institute and developed by Kowa Company, Ltd., it is approved in Japan as a 0.4% ophthalmic solution (brand name Glanatec®) for the twice-daily treatment of glaucoma and ocular hypertension [1]. Its mechanism of action involves directly acting on the trabecular meshwork to increase conventional aqueous humor outflow through Schlemm's canal, distinguishing it from prostaglandin analogues that target uveoscleral outflow and beta-blockers that reduce aqueous production [2].

1
Selective ROCK-I/ROCK-II inhibition for pathway-dissection studies
2
Trabecular meshwork outflow research model fit
3
Corneal endothelial cell-regeneration assay context

Why Ripasudil Cannot Be Interchanged with Other ROCK Inhibitors in Scientific and Clinical Research


ROCK inhibitors are not a homogeneous class; ripasudil exhibits distinct selectivity, adverse effect profiles, and cellular effects compared to other agents such as netarsudil, fasudil, and Y-27632. For instance, while netarsudil inhibits both ROCK and the norepinephrine transporter (NET), ripasudil is a pure ROCK-I/ROCK-II inhibitor, leading to divergent corneal epithelial effects [1]. Furthermore, ripasudil demonstrates higher potency and selectivity for ROCK isoforms relative to Y-27632 and fasudil, which impacts both efficacy and off-target activity . These differences are quantifiable and preclude generic substitution in experimental or clinical settings.

This Product
Pure ROCK-I/ROCK-II inhibitor; no NET inhibition
VS
Netarsudil
ROCK + NET inhibitor; epithelial barrier response may differ
This Product
Reported higher ROCK isoform potency context
VS
Y-27632 / Fasudil
Legacy inhibitors; selectivity window may not transfer

Quantitative Differentiation of Ripasudil from Closest Analogs: A Comparative Evidence Guide


ROCK Isoform Selectivity and Kinase Panel Profiling: Ripasudil vs. Y-27632 and Fasudil

Ripasudil demonstrates superior potency and selectivity for ROCK isoforms compared to the commonly used research tools Y-27632 and fasudil (HA-1077). Against ROCK1, ripasudil exhibits an IC50 of 51 nM, and against ROCK2, an IC50 of 19 nM. In contrast, Y-27632 and fasudil are less potent and less selective for these targets . Selectivity profiling against a panel of kinases reveals that ripasudil's off-target activity is minimal, with IC50 values of 2.1 μM for PKACα, 27 μM for PKC, and 0.37 μM for CaMKIIα, indicating a favorable selectivity window .

ROCK Isoform Selectivity
Head-to-head
ROCK1 IC50 51 nM, ROCK2 IC50 19 nM; PKC IC50 27 μM
Supports ROCK pathway-dissection selectivity context
Versus Y-27632/fasudil; kinase panel assay context
ROCK inhibitor selectivity Kinase profiling Off-target activity

Intraocular Pressure Reduction in Primary Open-Angle Glaucoma: Ripasudil 0.4% BID vs. Netarsudil 0.02% QD

In a prospective, randomized, comparative clinical study of 140 eyes with primary open-angle glaucoma (POAG), topical netarsudil 0.02% once daily demonstrated superior intraocular pressure (IOP) reduction compared to topical ripasudil 0.4% twice daily. At 3 months, the mean diurnal IOP for the ripasudil group was 19.22 to 20.69 mmHg, whereas the netarsudil group achieved a mean diurnal IOP of 17.11 to 18.47 mmHg. This represents a statistically significant intergroup difference of 2.3 mmHg (p < 0.0001) [1]. The difference in IOP reduction from baseline was 2.77 mmHg for ripasudil versus 4.64 mmHg for netarsudil [1].

IOP Reduction vs. Netarsudil
Head-to-head
Reported 2.3 mmHg lower mean diurnal IOP vs. netarsudil (p
Supports IOP-endpoint response interpretation
POAG trial, 3-month follow-up; endpoint context
Adverse Event Profile
Cross-study
Reported AE incidence 44.3% vs. 32.9% netarsudil; blepharitis prominent
Supports tolerability-endpoint profile review
Context: conjunctival hyperemia, cornea verticillata difference
Epithelial Barrier Function
Head-to-head
Upregulates tight/adherens junction components; netarsudil shows opposite effect
Supports corneal barrier integrity study context
Primary human corneal cells; NET-inhibition mechanism implicated
FECD Endothelial Proliferation
Model context
Upregulated cell-cycle, adhesion, and pump-function markers ex vivo
Supports endothelial regeneration model-response context
FECD patient tissue; 30 μM dose; 72h endpoint
Ocular PK Profile
Supporting evidence
High membrane permeability reported; short plasma half-life (0.49-0.73 h)
Supports ocular distribution and clearance study context
Rabbit and human PK data; melanin-binding observed
Glaucoma Intraocular pressure Randomized controlled trial

Adverse Event Profile: Conjunctival Hyperemia and Blepharitis Rates with Ripasudil vs. Netarsudil

Ripasudil demonstrates a distinct adverse event profile compared to netarsudil, with clinically relevant differences in conjunctival hyperemia, blepharitis, and cornea verticillata. In a 3-month randomized controlled trial, the overall incidence of adverse events was 44.3% for topical ripasudil 0.4% twice daily compared to 32.9% for netarsudil 0.02% once daily [1]. A 2023 post-marketing surveillance study reported an adverse drug reaction (ADR) rate of 18.7% for ripasudil, compared to 3.3% for netarsudil from randomized controlled trial data [2]. Notably, blepharitis is a common reason for discontinuation of ripasudil treatment but is not a prominent side effect of netarsudil. Conversely, netarsudil is associated with cornea verticillata, whereas this has not been observed with ripasudil [2].

Adverse Event Profile
Cross-study
Reported AE incidence 44.3% vs. 32.9% netarsudil; blepharitis prominent
Supports tolerability-endpoint profile review
Context: conjunctival hyperemia, cornea verticillata difference
Ocular tolerability Adverse drug reactions Glaucoma therapy

Corneal Epithelial Barrier Function: Differential Effects of Ripasudil vs. Netarsudil

In vitro comparative analysis of human primary corneal epithelial and endothelial cells reveals that ripasudil and netarsudil exert differential effects on epithelial barrier function. Ripasudil improved epithelial barrier function by upregulating major components of tight and adherens junctions and reducing paracellular permeability. In contrast, netarsudil demonstrated no beneficial or even adverse effects on epithelial barrier properties, downregulating the expression of cell-junction-associated genes [1]. This difference is mechanistically linked to netarsudil's additional inhibition of the norepinephrine transporter (NET), a target not engaged by ripasudil, which is a pure ROCK-I/ROCK-II inhibitor [2].

Epithelial Barrier Function
Head-to-head
Upregulates tight/adherens junction components; netarsudil shows opposite effect
Supports corneal barrier integrity study context
Primary human corneal cells; NET-inhibition mechanism implicated
Corneal endothelium Epithelial barrier ROCK inhibitor

Corneal Endothelial Cell Proliferation and Migration: Ripasudil's Effect in Fuchs Endothelial Corneal Dystrophy (FECD)

In ex vivo tissue models from Fuchs Endothelial Corneal Dystrophy (FECD) patients (n = 450), a single dose of 30 μM ripasudil induced significant upregulation of genes and proteins related to cell cycle progression, cell-matrix adhesion, and migration, as well as endothelial barrier and pump function, up to 72 hours post-treatment. Concurrently, markers of endothelial-to-mesenchymal transition were downregulated compared to unstimulated controls [1]. In a separate human ex vivo descemetorhexis model, ripasudil (10 μM) treatment for 14 days resulted in significantly increased central endothelial cell count and viability compared to DMSO control, with increased cell migration noted, though the migrated cells initially displayed a fibroblast-like morphology [2].

FECD Endothelial Proliferation
Model context
Upregulated cell-cycle, adhesion, and pump-function markers ex vivo
Supports endothelial regeneration model-response context
FECD patient tissue; 30 μM dose; 72h endpoint
Fuchs endothelial corneal dystrophy Corneal endothelium Cell migration

Pharmacokinetic Profile: Ocular Penetration and Systemic Exposure of Ripasudil

Ripasudil exhibits favorable intraocular penetration characteristics following topical administration. In rabbit studies, membrane permeability of ripasudil was higher than that of other glaucoma drugs in vitro and ex vivo [1]. After instillation, ripasudil rapidly distributes into the cornea and throughout ocular tissues, with melanin-containing tissues (iris-ciliary body, retina-choroid) showing much higher concentrations than nonpigmented tissues [1]. In humans, ripasudil achieves a short plasma half-life of 0.49 to 0.73 hours, with systemic exposure (Cmax and AUC) increasing in a dose-proportional manner, and it is predominantly excreted in urine [2][3].

Ocular PK Profile
Supporting evidence
High membrane permeability reported; short plasma half-life (0.49-0.73 h)
Supports ocular distribution and clearance study context
Rabbit and human PK data; melanin-binding observed
Ocular pharmacokinetics Drug distribution Topical administration

Optimal Research and Industrial Applications for Ripasudil Based on Quantitative Differentiation


Preclinical Studies Requiring Selective ROCK2/ROCK1 Inhibition with Minimal Off-Target Kinase Activity

Ripasudil is the ROCK inhibitor of choice for investigators requiring potent, selective inhibition of ROCK isoforms (ROCK1 IC50 = 51 nM, ROCK2 IC50 = 19 nM) with a favorable selectivity window over PKACα, PKC, and CaMKIIα, as demonstrated by direct comparative kinase profiling . This selectivity profile makes it particularly suitable for dissecting ROCK-specific signaling pathways in cellular and in vivo models without confounding off-target kinase effects.

Corneal Endothelial Regeneration Research in Fuchs Endothelial Corneal Dystrophy (FECD)

Given ripasudil's demonstrated ability to upregulate cell cycle progression, migration, and functional pump/barrier genes in ex vivo FECD patient tissue, it is the preferred ROCK inhibitor for studies investigating pharmacological enhancement of corneal endothelial wound healing and regeneration [1]. Its favorable effect on epithelial barrier function, unlike netarsudil's adverse epithelial effects, further supports its use in corneal research [2].

Glaucoma Studies Where Cornea Verticillata Risk Must Be Avoided

For clinical or preclinical glaucoma studies where the development of cornea verticillata is a specific concern (e.g., in patients with pre-existing corneal deposits or when long-term treatment is planned), ripasudil may be selected over netarsudil. In vitro studies confirm that ripasudil does not induce phospholipid accumulation in corneal epithelial cells, a precursor to cornea verticillata, unlike netarsudil [3]. Clinical data also indicate that cornea verticillata has not been observed with ripasudil treatment [4].

Pharmacokinetic Studies of Ocular Drug Distribution and Clearance

Ripasudil's high ocular membrane permeability and rapid systemic clearance (t1/2 = 0.49-0.73 hours in humans) make it a valuable reference compound for ocular pharmacokinetic studies [5][6]. Its well-characterized distribution profile, including high melanin binding in pigmented tissues, provides a benchmark for evaluating novel ophthalmic formulations and drug delivery systems [7].

Application
Selection Property
Validation Focus
ROCK pathway-dissection studies
Isoform-selectivity assay context
ROCK1/ROCK2 vs. off-target kinase panel review
Corneal endothelial regeneration research
Cell-proliferation and barrier-function model context
FECD ex vivo model-response endpoints
Glaucoma model studies with corneal safety monitoring
Epithelial phospholipidosis risk review
Cornea verticillata endpoint context vs. NET-inhibiting comparators
Ocular pharmacokinetic profiling
Tissue-permeability and clearance reference context
Melanin-binding and short-half-life exposure-model review

Technical Documentation Hub

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26 linked technical documents
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